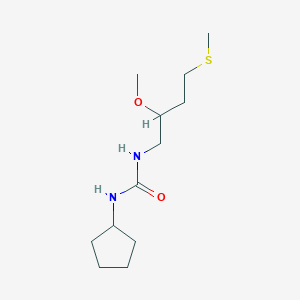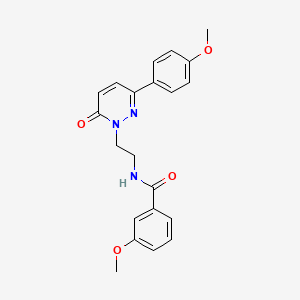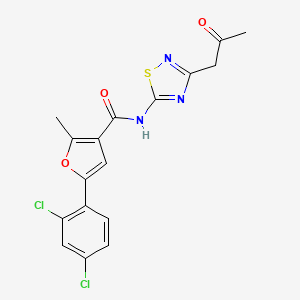
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Mechanism of Action
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting associated with chemotherapy. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea is its potency as a CB1 agonist, which allows for the investigation of the endocannabinoid system at low concentrations. However, its potency also presents a potential limitation, as high concentrations of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can lead to toxicity and cell death. Additionally, the high lipophilicity of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can make it difficult to dissolve in aqueous solutions, which can complicate experimental design.
Future Directions
There are many potential future directions for research involving 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have potential as a treatment for opioid addiction, making it a promising area of research for the treatment of substance abuse disorders. Finally, further investigation into the mechanisms underlying the analgesic and anti-inflammatory effects of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea could lead to the development of new treatments for chronic pain and inflammation.
Synthesis Methods
The synthesis of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea involves the reaction of cyclopentylmagnesium bromide with 2-methoxy-4-methylsulfonylbutanoyl chloride, followed by reaction with urea. The resulting product is then purified through recrystallization to obtain 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea in its pure form.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, as well as the ability to modulate the immune system and regulate appetite.
properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-16-11(7-8-17-2)9-13-12(15)14-10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZPRTXVGZAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)
![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)


![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)